3-Chloro-4-(methoxymethoxy)phenol
Description
3-Chloro-4-(methoxymethoxy)phenol is a substituted phenol derivative characterized by a chlorine atom at the 3-position and a methoxymethoxy (-OCH2OCH3) group at the 4-position of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing (chloro) and electron-donating (methoxymethoxy) substituents.
Properties
CAS No. |
123462-95-3 |
|---|---|
Molecular Formula |
C8H9ClO3 |
Molecular Weight |
188.61 g/mol |
IUPAC Name |
3-chloro-4-(methoxymethoxy)phenol |
InChI |
InChI=1S/C8H9ClO3/c1-11-5-12-8-3-2-6(10)4-7(8)9/h2-4,10H,5H2,1H3 |
InChI Key |
HFFXQDWCUXGXFN-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C=C1)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features and substituent effects of 3-Chloro-4-(methoxymethoxy)phenol and related compounds:
| Compound Name | Molecular Formula | Substituents (Position) | Key Functional Groups |
|---|---|---|---|
| This compound | C8H9ClO3 | -Cl (3), -OCH2OCH3 (4) | Phenol, ether |
| 3-Chloro-4-(trifluoromethoxy)phenol | C7H4ClF3O2 | -Cl (3), -OCF3 (4) | Phenol, trifluoromethoxy |
| 3-Chloro-4-[(3-fluorophenyl)methoxy]aniline | C13H11ClFNO | -Cl (3), -OCH2C6H4F (4), -NH2 (1) | Aniline, benzyl ether, fluoroarene |
| 3-Chloro-4-(chloromethyl)phenol | C7H6Cl2O | -Cl (3), -CH2Cl (4) | Phenol, chloromethyl |
| 3-Chloro-4-(cyclopropylmethoxy)phenol | C11H10ClF3O2 | -Cl (3), -OCH2C3H5 (4) | Phenol, cyclopropylmethoxy, trifluoromethyl |
Key Observations :
- Electron Effects: The methoxymethoxy group (-OCH2OCH3) in the target compound provides moderate electron-donating effects, contrasting with the strong electron-withdrawing nature of the trifluoromethoxy (-OCF3) group in 3-Chloro-4-(trifluoromethoxy)phenol .
Physicochemical Properties
Comparative data for melting points, solubility, and spectral properties are derived from analogous compounds:
*Inferred from solubility trends of methoxymethoxy-containing compounds in methanol and dichloromethane .
Notes:
- The trifluoromethoxy derivative exhibits higher thermal stability and lipophilicity due to the -OCF3 group, making it suitable for agrochemical formulations .
Challenges and Opportunities
- Synthetic Challenges : Methoxymethoxy protection requires careful deprotection under mild acidic conditions to avoid decomposition, whereas trifluoromethoxy groups are more stable but costlier to introduce .
- Regulatory Considerations: Chlorinated phenols face stringent environmental regulations due to toxicity concerns, necessitating greener synthetic routes .
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